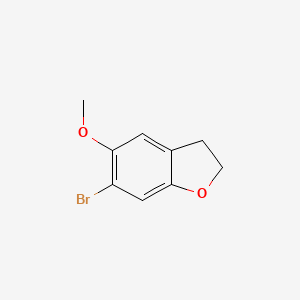

6-Bromo-5-methoxy-2,3-dihydrobenzofuran

Description

Significance and Ubiquity of Dihydrobenzofuran Scaffolds in Chemical and Life Sciences

The 2,3-dihydrobenzofuran (B1216630) (DHB) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules exhibiting a wide array of biological activities. acs.orgnih.gov This heterocyclic system is a key structural unit in numerous natural products, often isolated from plants and fungi, where they are classified as alkaloids, neolignans, and isoflavonoids. mdpi.comresearchgate.net

Natural products and synthetic compounds incorporating the DHB core have demonstrated significant therapeutic potential, including anti-inflammatory, anticancer, antiviral, antibacterial, antifungal, and antioxidant properties. mdpi.comnih.govresearchgate.netmdpi.com The rigid structure of the DHB core, which features two prochiral sp3 carbons on the heterocyclic part, allows for specific spatial arrangements of substituents, which is crucial for precise interactions with biological targets. cnr.itnih.gov Its prevalence in nature and its proven track record in bioactive compounds have cemented the 2,3-dihydrobenzofuran scaffold as a critical component in drug discovery and development programs. acs.orgresearchgate.net

The following table highlights some examples of natural products containing the 2,3-dihydrobenzofuran skeleton, illustrating the structural diversity and biological relevance of this core.

| Natural Product | Biological Relevance |

| Rocaglamide | Anti-cancer, anti-inflammatory |

| Furaquinocin A | Biologically active |

| Phalarine | Biologically active |

| (+)-Conocarpan | Antifungal activities mdpi.com |

| (+)-Decursivine | Antimalarial activities mdpi.com |

This table is based on data from multiple sources. mdpi.comresearchgate.netresearchgate.net

Historical Development of Benzofuran (B130515) and Dihydrobenzofuran Synthesis Methodologies

The synthesis of benzofurans and their dihydro-derivatives has a long history, with initial reports dating back to the late 19th century. tandfonline.com Early methods often required harsh reaction conditions and offered limited scope in terms of yield and selectivity. tandfonline.com Foundational strategies included the intramolecular cyclization of benzene (B151609) derivatives, such as the treatment of salicylaldehyde (B1680747) with chloroacetic acid, or the cyclization of ortho-allylphenols. tandfonline.comdivyarasayan.org

Over the decades, synthetic methodologies have evolved dramatically. The development of transition metal-catalyzed reactions has revolutionized the construction of the dihydrobenzofuran nucleus, providing milder, more efficient, and highly selective pathways. nih.gov Palladium-catalyzed reactions, in particular, have become a cornerstone for these syntheses, enabling intramolecular C-O bond formation and various annulation strategies. tandfonline.comorganic-chemistry.org Other metals like rhodium, copper, and nickel have also been employed to facilitate novel transformations. nih.govorganic-chemistry.org

Modern approaches focus on asymmetric synthesis to produce enantiomerically pure compounds, which is critical for pharmacological applications. nih.govorganic-chemistry.org These advanced methods include:

Intramolecular Cyclizations: Involving C-H activation, oxidative cyclization of o-alkenylphenols, and intramolecular nucleophilic substitution. nih.govtandfonline.comnih.gov

Intermolecular Approaches: Often utilizing reactive intermediates like o-quinone methides that undergo [4+1] cycloaddition reactions. cnr.itorganic-chemistry.org

Domino and Cascade Reactions: Combining multiple bond-forming events in a single pot to increase efficiency. researchgate.net

These advancements have made a vast array of substituted 2,3-dihydrobenzofurans accessible, paving the way for extensive structure-activity relationship (SAR) studies. nih.govorganic-chemistry.org

Specific Research Interest in Halogenated and Methoxylated 2,3-Dihydrobenzofuran Derivatives within Medicinal Chemistry

Within the broad family of dihydrobenzofuran derivatives, those bearing halogen and methoxy (B1213986) substituents are of particular interest to medicinal chemists. The introduction of these functional groups onto the scaffold can profoundly influence the molecule's physicochemical properties and biological activity.

Halogenation , particularly with bromine or chlorine, has been shown to significantly enhance the anticancer activities of benzofuran derivatives. nih.gov Halogens can form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological effect. nih.gov For instance, the addition of a bromine atom to certain dihydrobenzofuran analogues of hallucinogenic phenethylamines was found to contribute significantly to the binding energy at serotonin (B10506) receptors. nih.gov This enhancement in binding is often greater than what would be expected from simple hydrophobic interactions alone, suggesting a more specific and critical receptor interaction. nih.gov

Methoxylation is another common strategy used to modulate the activity of bioactive compounds. Methoxy groups can alter a molecule's polarity, metabolic stability, and ability to form hydrogen bonds. In the context of 2,3-dihydrobenzofurans, methoxy derivatives have been synthesized and evaluated for various therapeutic purposes, including anti-inflammatory activity. nih.govcnr.it Studies have shown that methoxy-substituted 2,3-diaryl-2,3-dihydrobenzofurans can inhibit key inflammatory pathways, such as the NF-κB pathway, and restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO) in activated cells. nih.govcnr.it The strategic placement of methoxy groups is crucial, as their electronic and steric properties can fine-tune the compound's interaction with its biological target. nih.gov The combination of both halogen and methoxy groups, as seen in "6-Bromo-5-methoxy-2,3-dihydrobenzofuran," allows for a multipronged approach to optimizing molecular properties for enhanced biological efficacy.

Structure

2D Structure

Propriétés

Formule moléculaire |

C9H9BrO2 |

|---|---|

Poids moléculaire |

229.07 g/mol |

Nom IUPAC |

6-bromo-5-methoxy-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C9H9BrO2/c1-11-9-4-6-2-3-12-8(6)5-7(9)10/h4-5H,2-3H2,1H3 |

Clé InChI |

IGHGEZPZOVFQLI-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)CCO2)Br |

Origine du produit |

United States |

Advanced Derivatization and Chemical Transformations of the 6 Bromo 5 Methoxy 2,3 Dihydrobenzofuran Scaffold

Functional Group Interconversions on the Dihydrobenzofuran Ring System

The 2,3-dihydrobenzofuran (B1216630) ring, while relatively stable, can undergo several functional group interconversions. These reactions primarily target the dihydrofuran portion of the molecule, enabling alterations to its saturation, oxidation state, and substitution pattern.

One of the key transformations is the oxidation of the 2,3-dihydrobenzofuran ring to its aromatic counterpart, the benzofuran (B130515). This aromatization can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The conversion of the dihydrobenzofuran core to a benzofuran can significantly alter the molecule's planarity, electronic properties, and biological activity. rsc.org

Conversely, while the dihydrofuran ring is already in a reduced state compared to furan, specific transformations can modify its substituents. Although less common, reactions can be envisioned that introduce functional groups at the 2- and 3-positions of the dihydrofuran ring, often involving ring-opening followed by cyclization or through C-H functionalization strategies. emory.edunih.gov For instance, rhodium- and palladium-catalyzed C-H functionalization reactions have been developed for the enantioselective synthesis and diversification of highly functionalized 2,3-dihydrobenzofurans. emory.edu

Furthermore, the benzylic position (C-2) can be a site for radical reactions, although this is less explored for this specific scaffold. The stability of the dihydrobenzofuran ring system under many reaction conditions allows for a primary focus on the strategic modification of the more reactive aryl bromide and methoxy (B1213986) substituents.

Strategic Modification of the Bromine and Methoxy Substituents on 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

The bromine and methoxy groups on the aromatic ring of this compound are primary handles for a wide array of chemical modifications. These substituents allow for precise and strategic alterations of the molecule's structure, enabling the exploration of structure-activity relationships.

The bromine atom at the C-6 position is particularly valuable for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for introducing a diverse range of substituents. Prominent examples include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with boronic acids or esters to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. rsc.org This is a highly versatile method for creating complex molecular architectures.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, leading to the formation of a substituted alkene. nih.govrsc.org This reaction is instrumental in extending the carbon framework of the molecule.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce alkynyl moieties. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine, providing access to a wide range of arylamine derivatives. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh3)4, Na2CO3 | 6-Aryl-5-methoxy-2,3-dihydrobenzofuran |

| Heck | Styrene | Pd(OAc)2, PPh3, Et3N | 5-Methoxy-6-styryl-2,3-dihydrobenzofuran |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 5-Methoxy-6-(phenylethynyl)-2,3-dihydrobenzofuran |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3, BINAP, NaOt-Bu | 5-Methoxy-6-morpholino-2,3-dihydrobenzofuran |

The methoxy group at the C-5 position also serves as a key site for modification, primarily through ether cleavage (demethylation). This reaction is typically achieved using strong acids or Lewis acids.

Demethylation with Boron Tribromide (BBr₃): BBr₃ is a highly effective reagent for the selective cleavage of aryl methyl ethers to yield the corresponding phenols (hydroxy group). nih.gov This transformation is often performed at low temperatures in an inert solvent like dichloromethane.

Acidic Cleavage: Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used to cleave the methyl ether, although this often requires harsh conditions (high temperatures). libretexts.orgmasterorganicchemistry.com

The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a new variety of functional groups.

| Reagent | Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr3) | DCM, -78 °C to rt | 6-Bromo-2,3-dihydrobenzofuran-5-ol |

| Hydrobromic Acid (HBr) | Acetic Acid, reflux | 6-Bromo-2,3-dihydrobenzofuran-5-ol |

| Hydroiodic Acid (HI) | Reflux | 6-Bromo-2,3-dihydrobenzofuran-5-ol |

Diversity-Oriented Synthesis and Library Generation Based on the Dihydrobenzofuran Core

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify novel bioactive compounds. cam.ac.uk The this compound scaffold is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups. acs.orgnih.gov

A common strategy involves using the aryl bromide and the methoxy group as anchor points for diversification. A library of compounds can be generated by first performing a series of parallel cross-coupling reactions at the C-6 position with a diverse set of building blocks (e.g., various boronic acids in a Suzuki-Miyaura coupling). Subsequently, the methoxy group at the C-5 position can be demethylated, and the resulting phenol (B47542) can be reacted with a range of electrophiles (e.g., alkyl halides, acyl chlorides) to introduce further diversity.

This two-dimensional diversification strategy allows for the rapid generation of a large library of analogues from a single, common core structure. The choice of building blocks can be guided by principles of medicinal chemistry to explore different physicochemical properties, such as size, lipophilicity, and hydrogen bonding potential, thereby increasing the probability of discovering compounds with desired biological activities. acs.orgnih.gov

For example, a library could be synthesized by:

Parallel Suzuki Coupling: Reacting this compound with a plate of 96 different arylboronic acids.

Demethylation: Cleaving the methoxy ether of the resulting coupled products.

Parallel Etherification/Esterification: Reacting the newly formed phenols with a plate of 96 different alkylating or acylating agents.

This approach would theoretically yield over 9,000 unique compounds, each with a distinct substitution pattern, providing a rich source of chemical matter for high-throughput screening. researchgate.netnih.gov

Incorporation of Dihydrobenzofuran into Hybrid Molecular Scaffolds

The this compound scaffold can be incorporated into larger, more complex hybrid molecular scaffolds. This strategy is often employed in drug discovery to combine the pharmacophoric features of different molecular classes, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. researchgate.netnih.gov

One approach to creating hybrid molecules is through the formation of fused ring systems. Annulation reactions, where a new ring is built onto the existing dihydrobenzofuran core, can lead to novel polycyclic architectures. nih.gov For instance, reactions that involve functional groups on the aromatic ring can lead to the formation of fused heterocyclic systems.

Another strategy involves linking the dihydrobenzofuran scaffold to other heterocyclic systems via the functional handles at the C-5 and C-6 positions. For example, after a Sonogashira coupling at C-6 to introduce an alkyne, this group can undergo a subsequent cyclization reaction with an appropriate partner to form a fused system. rsc.org Similarly, the compound can be linked to another molecular scaffold via a flexible or rigid linker attached to the C-6 position through a cross-coupling reaction.

The synthesis of natural products and their analogues often involves the use of dihydrobenzofuran as a key building block. rsc.org The specific substitution pattern of this compound makes it a potential intermediate in the synthesis of complex natural products that feature a highly substituted dihydrobenzofuran core. rsc.org

Structure Activity Relationship Sar Studies of 6 Bromo 5 Methoxy 2,3 Dihydrobenzofuran Analogs

Fundamental Principles of SAR in Dihydrobenzofuran Chemistry

The dihydrobenzofuran nucleus serves as a versatile scaffold in medicinal chemistry. The biological activity of its derivatives can be finely tuned by modifying the substitution pattern on both the aromatic ring and the dihydrofuran moiety. Early SAR studies on benzofuran (B130515) derivatives established that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.gov This principle extends to the dihydrobenzofuran series, where modifications at C-2 and C-3 can significantly impact potency and selectivity.

Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic ring alter the electron density of the scaffold, influencing its ability to participate in key interactions like pi-stacking or hydrogen bonding.

Steric Factors: The size and shape of substituents determine the molecule's ability to fit into a specific binding pocket of a biological target. Bulky groups can either enhance binding by occupying a large hydrophobic pocket or reduce activity through steric hindrance.

Specific Interactions: Substituents can introduce new opportunities for specific, high-affinity interactions such as hydrogen bonds and halogen bonds, which are critical for potent biological activity. nih.gov

Impact of Bromine Substitution at C-6 on Biological Interactions in Dihydrobenzofuran Analogs

Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (known as a σ-hole) acts as an electrophile, attracting a nucleophilic site such as a lone pair on an oxygen, nitrogen, or sulfur atom in a biological target. nih.govacs.org This interaction is analogous to a hydrogen bond but can be more directional and hydrophobic in nature. The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F. researchgate.net

In the context of a 6-bromo-dihydrobenzofuran analog, the bromine atom is well-positioned to form a halogen bond with a suitable acceptor group (e.g., the backbone carbonyl of an amino acid) within a protein's binding site. This directional interaction can serve to properly orient the ligand, locking it into a favorable binding conformation and thereby increasing its affinity and specificity for the target. acs.org The significance of this interaction is highlighted in studies where the introduction of a bromine atom leads to a marked increase in potency compared to the non-halogenated parent compound.

Influence of Methoxy (B1213986) Group at C-5 on Receptor Binding Affinity and Functional Efficacy in Dihydrobenzofuran Analogs

The methoxy group at the C-5 position is another key modulator of biological activity in the dihydrobenzofuran scaffold. Its influence is multifaceted, affecting electronic properties, conformation, and the potential for hydrogen bonding. As an electron-donating group, it can modulate the reactivity of the aromatic ring. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming a crucial link with a hydrogen bond donor in a receptor's active site.

However, the presence of a methoxy group can sometimes be detrimental to activity. For instance, in a series of dihydrodibenzofuran-based CK2 inhibitors, the addition of a methoxy group drastically reduced the inhibitory potential, increasing the IC₅₀ value by over 200-fold in one case. This highlights that the effect of the methoxy group is highly dependent on the specific biological target and the steric and electronic requirements of its binding site.

The orientation of the methoxy group relative to the aromatic ring is not fixed and is subject to rotational isomerism. The preferred conformation can have a significant impact on how the molecule presents itself to a binding site. Computational and experimental studies on methoxy-substituted benzenes show that there are distinct minimum energy conformations.

In drug design, the dihydrofuran ring can be used as a tool to rigidify the conformation of attached methoxy groups. By incorporating the methoxy functionality within a fused ring system, as seen in certain tetrahydrobenzodifuran analogs, chemists can effectively model the active binding conformations of more flexible parent compounds. This strategy provides valuable information about the topography and orientation of residues in the target receptor. For a 5-methoxy-dihydrobenzofuran analog, the interaction of the methoxy group with the receptor will depend on its accessible conformations and whether the active site can accommodate one of these low-energy states.

Stereochemical Considerations in Dihydrobenzofuran SAR

The 2,3-dihydrobenzofuran (B1216630) scaffold contains potential stereocenters at the C-2 and C-3 positions, depending on the substitution pattern. Chirality plays a pivotal role in biological activity, as biological targets such as enzymes and receptors are themselves chiral. The different enantiomers or diastereomers of a chiral dihydrobenzofuran analog can exhibit vastly different potencies, efficacies, and even different pharmacological profiles.

This stereoselectivity arises because only one stereoisomer may be able to achieve the optimal three-dimensional orientation required for high-affinity binding to the target. The other isomer may bind weakly or not at all. Recent advances in asymmetric synthesis have enabled the highly diastereo- and enantioselective construction of complex dihydrobenzofuran scaffolds, allowing for the detailed biological evaluation of individual stereoisomers. This is crucial for developing potent and selective therapeutic agents while minimizing potential off-target effects associated with inactive or less active isomers.

Correlation of Substituent Patterns with Modulatory Effects on Pre-clinical Biological Targets

The specific combination of substituents on the dihydrobenzofuran ring dictates its interaction with various biological targets. SAR studies on related scaffolds provide insight into how the 6-bromo and 5-methoxy pattern might influence activity. For example, studies on halogenated benzofurans have demonstrated potent anticancer activity, where the type and position of the halogen are key.

The following tables present illustrative data from related compound series, demonstrating how systematic changes in substitution patterns correlate with biological activity.

Table 1: Illustrative Anticancer Activity of Halogenated Benzofuran Derivatives

This table, adapted from a study on benzofuran derivatives, shows the impact of halogenation on cytotoxic activity against cancer cell lines. Note that while these are not dihydrobenzofurans, the data illustrates the principle that halogen substitution can confer potent activity.

| Compound | Description | Cell Line | IC₅₀ (µM) |

| 1 | Brominated benzofuran derivative | K562 (Leukemia) | 5 |

| 1 | Brominated benzofuran derivative | HL60 (Leukemia) | 0.1 |

| 2 | Chloro-substituted benzofuran | A-549 (Lung) | >10 |

| 3 | Chloro-substituted benzofuran | MCF-7 (Breast) | 0.7 |

Data sourced from a study on the structure-activity relationship of benzofuran derivatives with potential anticancer activity. nih.gov

Table 2: Illustrative Inhibitory Activity of Dihalo-Substituted Dibenzofuran (B1670420) Analogs against Protein Kinase CK2This table shows data for a series of dihalo-substituted dibenzofuran derivatives, which are structurally related to the target compound. It demonstrates the high potency that can be achieved with bromine substitution and the sensitivity of the target to other substitutions.

| Compound | Substitutions | Target | IC₅₀ (nM) |

| 12b | 7,9-dichloro, phenylamino | CK2 | 5.8 |

| 12c | 7,9-dibromo, phenylamino | CK2 | 5.8 |

| 13c | 7,9-dibromo, 4-methylphenylamino | CK2 | 7.5 |

| 14c | 7,9-dibromo, 4-methoxyphenylamino | CK2 | 8.4 |

| 20c | 7,9-dibromo, methoxy-substituted | CK2 | 1140 |

Data sourced from a study on dibromo-dihydrodibenzofuran as a potent Casein Kinase 2 (CK2) inhibitor.

Mechanistic Investigations of 6 Bromo 5 Methoxy 2,3 Dihydrobenzofuran Interactions with Biological Systems Pre Clinical Focus

Interaction with Cannabinoid Receptor 2 (CB2)

No preclinical data was found that investigates the interaction between 6-Bromo-5-methoxy-2,3-dihydrobenzofuran and the Cannabinoid Receptor 2 (CB2). The potential binding affinity, efficacy, or modulatory effects of this compound at the CB2 receptor remain uncharacterized in the scientific literature.

There are no published ligand-steered modeling studies or other computational analyses predicting the binding mode of this compound within the orthosteric or allosteric sites of the CB2 receptor.

Enzymatic Inhibition Mechanisms (e.g., Chorismate Mutase)

The benzofuran (B130515) scaffold has been identified as a structural motif in compounds designed to inhibit chorismate-utilizing enzymes. nih.govresearchgate.netnih.govrsc.org Studies have explored various benzofuran derivatives as potential inhibitors of chorismate mutase and chorismate synthase. nih.govresearchgate.netrsc.org However, no research specifically evaluates or describes the enzymatic inhibition mechanism of this compound against chorismate mutase or any other enzyme. Its potency as an inhibitor (e.g., IC50 value) and its mechanism of action have not been reported.

Cellular Pathway Modulation Studies (pre-clinical)

No preclinical studies detailing the modulation of specific cellular pathways by this compound were found. Research on other bromo-methoxy-benzofuran structures has explored effects on pathways related to hyperglycemia and oxidative stress, but these compounds differ structurally from the dihydrobenzofuran core specified. nih.gov Therefore, information on the cellular effects of this compound is not available.

Mechanisms of Apoptosis Induction at the Molecular Level

There is no available information from preclinical studies detailing the specific mechanisms by which this compound induces apoptosis at the molecular level.

Cell Cycle Regulation Studies at the Molecular Level

No studies were found that investigate the effects of this compound on cell cycle regulation at the molecular level.

Regulation of Gene Expression (e.g., c-Myc, CDK6)

There is no available research data on the regulation of specific genes, such as c-Myc or CDK6, by this compound.

Computational Chemistry and Molecular Modeling of 6 Bromo 5 Methoxy 2,3 Dihydrobenzofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels, which in turn dictates the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density. For dihydrobenzofuran derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry and predict various properties. researchgate.netaip.org

Key applications and findings from DFT studies on related dihydrobenzofuran systems include:

Geometric Parameters: DFT is used to calculate bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. mdpi.com

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.netresearchgate.net For instance, in a study of dihydrobenzofuran-linked chalcones, the HOMO was found to be largely spread over the dihydrobenzofuran ring, suggesting this moiety is key to its reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. In related systems, electronegative regions are typically found around oxygen atoms, while electropositive regions are located over hydrogen atoms. researchgate.net

Thermodynamic Properties: DFT can be used to calculate thermodynamic parameters such as heats of formation, which are important for assessing the stability and energy content of molecules. mdpi.com

| DFT Predicted Property | Significance for this compound |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| MESP Map | Identifies sites for potential intermolecular interactions. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra for comparison with experimental data. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and, consequently, UV-Visible absorption spectra. researchgate.net By simulating the molecule's response to time-varying electric fields, TD-DFT can provide insights into its photophysical properties. Studies on related benzofuran (B130515) systems have shown good agreement between TD-DFT calculated absorption peaks and experimental results. researchgate.netresearchgate.net This method is valuable for understanding how substitutions, like the bromo and methoxy (B1213986) groups on the this compound scaffold, influence its spectroscopic signature. Discrepancies between theoretical and experimental values can sometimes occur, particularly for fluorescence emission, which may be due to limitations in modeling the excited state geometry. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis of Dihydrobenzofuran Systems

The dihydrofuran ring can adopt various puckered conformations, and the energy landscape between these conformations can be explored using MD. This analysis is important because the specific conformation of the molecule can significantly affect its ability to bind to a biological target. Simulations can reveal the most stable conformations and the transition pathways between them, providing a more realistic model of the molecule's behavior in solution. nih.gov

Molecular Docking and Binding Affinity Predictions with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. atmiyauni.ac.in In the context of drug discovery, docking is used to predict how a ligand, such as a this compound derivative, might interact with the binding site of a target protein.

The process involves:

Preparation of the Ligand and Receptor: Obtaining or modeling the 3D structures of the small molecule and the target protein.

Docking Simulation: Using algorithms to explore various binding poses of the ligand within the protein's active site.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are analyzed. researchgate.netatmiyauni.ac.in

Studies on various dihydrobenzofuran derivatives have used molecular docking to predict their binding modes and affinities with a range of protein targets, including enzymes implicated in cancer and microbial infections. researchgate.netresearchgate.nettdl.org For example, docking studies on dihydrobenzofuran-2-carboxylates predicted binding energies against microbial proteins in the range of -6.0 to -7.5 kcal/mol, suggesting strong and stable interactions. researchgate.net Such studies can elucidate which substituents on the dihydrobenzofuran core are critical for biological activity. researchgate.net

In Silico Assessment of Predicted Drug-Likeness and Absorption, Distribution, Metabolism, Excretion (ADME) Profiles

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. nih.govnih.gov These computational models predict how a molecule will be absorbed, distributed, metabolized, and excreted by the body. For this compound, these predictions can indicate its potential as an orally bioavailable drug.

Key parameters assessed include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

ADME Properties: Computational tools like SwissADME can predict a wide range of properties, including gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes (which are crucial for drug metabolism). nih.govnih.gov

Toxicity Prediction: In silico models can also flag potential toxicity issues early in the drug development process. nih.govamazonaws.com

| ADME Parameter | Predicted Property | Importance in Drug Development |

|---|---|---|

| Lipophilicity (logP) | Affects absorption, distribution, and membrane permeability. | Optimal range is crucial for bioavailability. |

| Aqueous Solubility | Impacts absorption and formulation. | Poor solubility can limit oral absorption. |

| GI Absorption | Predicts how well the compound is absorbed from the gut. | High absorption is desirable for oral drugs. |

| BBB Permeation | Indicates if the compound can cross the blood-brain barrier. | Important for CNS-targeting drugs. |

| CYP450 Inhibition | Predicts potential for drug-drug interactions. | Inhibition of key enzymes can alter the metabolism of other drugs. |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Dihydrobenzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For dihydrobenzofuran derivatives, QSAR studies have been successfully applied to understand and predict activities such as antileishmanial effects. nih.gov These models can be 2D-QSAR, which uses topological descriptors, or 3D-QSAR, which uses 3D structural information like molecular interaction fields (MIFs). 3D-QSAR models have often been found to be superior for this class of compounds. nih.gov The interpretation of these models can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity, thereby guiding the design of more potent analogs. nih.govnih.gov

Applications of 6 Bromo 5 Methoxy 2,3 Dihydrobenzofuran As a Synthetic Intermediate

Role in Total Synthesis of Natural Products Containing Benzofuran (B130515)/Dihydrobenzofuran Moieties

No specific examples were found in the scientific literature of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran being used as a key intermediate in the total synthesis of natural products.

Construction of Complex Heterocyclic Systems and Analogs

No documented synthetic routes were identified that utilize This compound for the construction of more complex heterocyclic systems or their analogs.

Pathways to Other Bioactive Scaffolds

Research detailing the conversion of This compound into other distinct bioactive scaffolds could not be located.

Advanced Analytical Methodologies for Characterization and Study of 6 Bromo 5 Methoxy 2,3 Dihydrobenzofuran

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Detailed ¹H and ¹³C NMR data, which are crucial for the structural elucidation of the molecule by identifying the chemical environment of each hydrogen and carbon atom, could not be sourced.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Specific data on the mass-to-charge ratio of the molecular ion and its fragmentation patterns, which confirm the compound's elemental composition and structural features, were not found in published literature.

Fourier-Transform Infrared (FTIR) Spectroscopy

Information regarding the characteristic infrared absorption bands for the functional groups present in 6-Bromo-5-methoxy-2,3-dihydrobenzofuran is unavailable.

Advanced Chromatographic Separation and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

No specific research findings detailing the elution characteristics and mass spectral data of this compound via GC-MS analysis could be located.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

There is no available data on the separation of this compound using liquid chromatography or its subsequent analysis by tandem mass spectrometry.

Without access to peer-reviewed studies that have synthesized and characterized this specific compound, any attempt to provide the requested data tables and detailed research findings would be speculative and would not meet the required standards of scientific accuracy.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. In the context of this compound, HPLC is instrumental in assessing the purity of a synthesized batch and for the isolation of the compound from reaction mixtures.

The methodology typically involves a stationary phase, a solid adsorbent material packed into a column, and a liquid mobile phase that is pumped through the column at high pressure. The separation is based on the differential partitioning of the analyte between the two phases. For a molecule with the polarity and functional groups of this compound, a reverse-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water.

The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature for a given set of HPLC conditions and can be used for identification when compared to a reference standard. The detector response, typically measured by UV-Vis absorbance at a wavelength where the compound exhibits strong absorption, is proportional to the concentration, allowing for quantification.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 280 nm |

| Retention Time (Hypothetical) | 5.8 min |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining a single crystal of suitable quality would allow for its complete structural elucidation.

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

The data obtained from an X-ray crystallographic analysis is highly detailed and includes parameters such as the crystal system, space group, and unit cell dimensions. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the type of information that would be obtained from such a study is presented in the hypothetical data table below.

Table 2: Representative Crystallographic Data for a Dihydrobenzofuran Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉BrO₂ |

| Formula Weight | 229.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 915.4 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.661 g/cm³ |

Future Directions and Emerging Research Avenues for 6 Bromo 5 Methoxy 2,3 Dihydrobenzofuran Research

Innovation in Green and Sustainable Synthetic Methodologies for Dihydrobenzofurans

The synthesis of dihydrobenzofurans, including 6-bromo-5-methoxy-2,3-dihydrobenzofuran, has traditionally relied on multi-step processes that may involve harsh reagents, expensive metal catalysts, and significant solvent waste. The future of synthesizing these scaffolds lies in the development of greener and more sustainable methods that prioritize efficiency, safety, and environmental responsibility.

Emerging research focuses on several innovative strategies:

Catalyst-Free Synthesis: Recent developments have demonstrated the feasibility of synthesizing 2,3-dihydrobenzofuran (B1216630) scaffolds without the need for expensive and potentially toxic metal catalysts. nih.gov These methods often utilize base-mediated cyclization reactions, representing a more economical and environmentally friendly approach. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has gained traction due to its alignment with green chemistry principles. nih.govthieme-connect.com Organocatalyzed protocols, such as those involving Michael addition/hemiketalization reactions, offer efficient pathways to asymmetric dihydrobenzofurans under mild conditions. nih.gov A notable green organocatalytic method involves the oxidation-cyclization of o-allylphenols using 2,2,2-trifluoroacetophenone (B138007) as the catalyst and hydrogen peroxide (H₂O₂) as the oxidant, yielding dihydrobenzofurans in good yields. thieme-connect.com

Photocatalysis and Electrocatalysis: Visible-light-promoted synthesis and electrocatalysis are powerful tools for forging the dihydrobenzofuran nucleus while minimizing waste and energy consumption. nih.gov Photo-induced, metal-free [3+2] cycloaddition reactions, for instance, provide an efficient route to dihydrobenzofuran derivatives. nih.gov

Transition Metal-Free Approaches: Beyond catalyst-free reactions, other transition metal-free strategies are being explored, including those mediated by Brønsted acids or involving iodine oxidants. nih.gov These methods expand the toolkit for synthesizing dihydrobenzofurans with diverse functional groups under ambient conditions. nih.gov

The application of these green methodologies to the specific synthesis of this compound could significantly improve its accessibility for research and development.

| Green Synthetic Strategy | Key Features | Potential Advantages for Dihydrobenzofuran Synthesis |

| Catalyst-Free Synthesis | Base-induced or base-mediated cyclizations. nih.gov | Avoids cost and toxicity of metal catalysts. nih.gov |

| Organocatalysis | Utilizes small organic molecules; can be used for asymmetric synthesis. nih.govthieme-connect.com | Environmentally benign, high efficiency, potential for chirality control. nih.govthieme-connect.com |

| Photocatalysis | Employs visible light to drive reactions, often metal-free. nih.govrsc.org | Uses a renewable energy source, enables unique transformations. nih.gov |

| Bronsted Acid Catalysis | Promotes condensation reactions under mild conditions. nih.gov | Simple, metal-free, and efficient for specific substrates. nih.gov |

Deeper Exploration of Structure-Activity-Mechanism Relationships for Halogenated and Methoxylated Analogs

The bromine and methoxy (B1213986) substituents on the this compound ring are critical determinants of its physicochemical properties and potential biological activity. A deeper understanding of the interplay between these groups and the dihydrobenzofuran core is essential for designing new molecules with tailored functions.

Future research should focus on:

Systematic Analog Synthesis: Creating a library of analogs by varying the position and nature of the halogen (e.g., chlorine, fluorine) and alkoxy groups (e.g., ethoxy, propoxy) would provide a dataset to systematically probe structure-activity relationships (SAR).

Mechanistic Studies: Investigating how these substituents influence reaction mechanisms and biological interactions is crucial. For example, studies on dihydrobenzofuran analogs of hallucinogens have shown that conformationally restricting methoxy groups can significantly enhance potency and efficacy at serotonin (B10506) 5-HT₂ receptors. nih.gov This suggests that the orientation of the methoxy group, influenced by adjacent substituents like bromine, is key to molecular recognition at the receptor binding site. nih.gov

Biophysical Characterization: Employing techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to study the conformational effects of halogen and methoxy groups will provide insights into how these substituents dictate the molecule's three-dimensional shape and interactions with biological targets. The rigidified dihydrofuran rings in some psychoactive analogs are thought to model the optimal binding conformations of the more flexible methoxy groups in parent compounds. nih.gov

A comprehensive exploration of these relationships will enable the rational design of next-generation compounds for applications in medicine and beyond.

Predictive Modeling and Artificial Intelligence in Dihydrobenzofuran Design and Optimization

The fields of artificial intelligence (AI) and machine learning are revolutionizing molecular design and drug discovery. malvernpanalytical.com These computational tools can analyze vast datasets to identify promising molecular candidates, predict their properties, and accelerate the design-make-test-analyze cycle. malvernpanalytical.comchemrxiv.org

For this compound and its analogs, future research can leverage:

Generative AI Models: AI-driven methodologies can generate novel molecular structures with desired properties. chemrxiv.orgosti.gov By combining generative models like Variational Autoencoders (VAEs) with predictive modeling and reinforcement learning, it is possible to create tailored molecules that are optimized for specific attributes. chemrxiv.orgosti.gov

Property Prediction: Large foundation models, pre-trained on millions of molecules, can be fine-tuned to predict a wide range of chemical and biological properties with high accuracy. arxiv.org This includes predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, bioactivity, and physicochemical characteristics for novel dihydrobenzofuran derivatives, thereby reducing the need for extensive experimental screening. researchgate.net

SAR Modeling: AI can build sophisticated quantitative structure-activity relationship (QSAR) models from experimental data. These models can identify the key molecular features responsible for a desired activity, guiding medicinal chemists in optimizing lead compounds. This approach moves beyond simple intuitive rules to data-driven design. malvernpanalytical.com

The integration of these predictive technologies will undoubtedly streamline the discovery process, making it more efficient and cost-effective to explore the chemical space around the dihydrobenzofuran scaffold. chemrxiv.org

| AI/Modeling Technique | Application in Dihydrobenzofuran Research | Potential Impact |

| Generative Models (e.g., VAEs) | Design of novel dihydrobenzofuran analogs with specific property profiles. chemrxiv.orgosti.gov | Accelerates the discovery of new molecules with desired functions. |

| Foundation Models (e.g., ChemFM) | Prediction of bioactivity, toxicity, and physicochemical properties. arxiv.org | Reduces attrition rates by identifying promising candidates early. researchgate.net |

| QSAR Modeling | Elucidation of complex structure-activity relationships. malvernpanalytical.com | Provides actionable insights for lead optimization and rational drug design. |

Potential for Applications in Functional Material Sciences

While much of the focus on heterocyclic compounds is in medicinal chemistry, their unique electronic and structural properties also make them attractive candidates for functional materials. unimelb.edu.au Functional materials are designed to possess specific properties for applications in electronics, energy, and catalysis. unimelb.edu.au The this compound scaffold could serve as a valuable building block in this domain.

Emerging avenues for research include:

Organic Electronics: The aromatic and heterocyclic nature of the dihydrobenzofuran core suggests potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine and methoxy groups allow for fine-tuning of the electronic properties (e.g., HOMO/LUMO energy levels) and solid-state packing, which are critical for device performance.

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group could create polymers with novel properties. These might include polymers with specific optical properties, enhanced thermal stability, or stimuli-responsive behaviors.

Porous Materials: The principles of functionalization chemistry can be applied to incorporate dihydrobenzofuran units into porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). researchgate.net Such functionalization could be used to create materials with tailored adsorption properties for applications in separations, sensing, or catalysis. researchgate.net

Exploring these non-biological applications represents a significant opportunity to expand the utility of the this compound scaffold, leveraging its unique chemical structure for the next generation of advanced materials.

Q & A

Q. What are the standard synthetic protocols for 6-Bromo-5-methoxy-2,3-dihydrobenzofuran?

- Methodological Answer : The synthesis typically involves bromination of a methoxy-substituted benzofuran precursor. For example, bromine in carbon disulfide is added dropwise to a cooled (-20°C to -25°C) solution of the precursor, followed by solvent removal under reduced pressure and crystallization from hexane. This method yields ~64% purity, with further recrystallization required for analytical-grade material . Key steps include:

- Temperature control to minimize side reactions.

- Use of non-polar solvents (e.g., hexane) for purification.

- Characterization via NMR (δ 3.87 ppm for OCH₃, aromatic protons at 6.72–7.57 ppm) and elemental analysis (C, H, Br validation) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Distinct signals include a singlet for the methoxy group (δ ~3.87 ppm) and aromatic protons split into AB quartets (e.g., δ 6.88–7.30 ppm for H6 and H7, J = 8.7 Hz) .

- Elemental Analysis : Confirm Br content (~35.2% for C₉H₇BrO₂) to validate stoichiometry .

- Mass Spectrometry : Used to verify molecular weight (e.g., 227.06 g/mol for C₈H₇BrO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during bromination of dihydrobenzofuran derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Electron-Directing Groups : Methoxy groups at the 5-position direct bromination to adjacent positions (e.g., 6-Bromo substitution) via resonance effects .

- Reaction Conditions : Low temperatures (-20°C) and inert solvents (CS₂) reduce electrophilic side reactions. For example, bromination of 5-methoxybenzofuran at -25°C yields 4-bromo-5-methoxy derivatives, while higher temperatures promote dihydro ring opening .

- Protecting Groups : Use of acetyl or boronic acid groups (e.g., 3-Bromo-5-methoxyphenylboronic acid) can block undesired positions .

Q. How to resolve contradictions in reported spectroscopic data for brominated dihydrobenzofurans?

- Methodological Answer :

- Cross-Validation : Compare NMR data across multiple studies. For instance, conflicting δ values for H2 and H3 protons (e.g., δ 7.59 vs. 7.09 ppm) may arise from solvent effects (CDCl₃ vs. CCl₄) or impurities. Replicate synthesis under standardized conditions .

- 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals in aromatic regions.

- X-ray Crystallography : Confirm molecular geometry when spectral ambiguity persists (e.g., distinguishing 2,3-dihydro vs. fully aromatic structures) .

Q. What strategies optimize yield in multi-step syntheses involving dihydrobenzofuran intermediates?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., 2,3,4-tribromo derivatives) and adjust reaction times (5 days for tribromination vs. 5 hours for debromination) .

- Solvent Optimization : Polar aprotic solvents (e.g., HFIP) enhance reaction rates in cyclization steps, as shown in 5-methoxy-2-phenyl derivatives .

- Catalysis : Transition-metal catalysts (Pd, Cu) improve coupling efficiency in functionalized derivatives (e.g., methyl carboxylate analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.